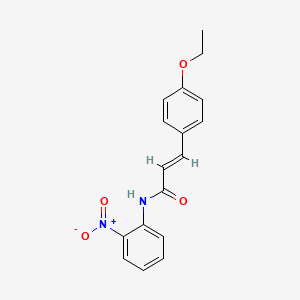
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide, also known as ENPA, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal applications. ENPA is a synthetic molecule that belongs to the class of acrylamide derivatives.
作用机制
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has also shown significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth of tumor xenografts in mice without any significant toxicity. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its simple synthesis method, high purity, and potent biological activity. However, this compound also has some limitations, including its low solubility in water, which makes it difficult to use in some experiments. This compound also has a relatively short half-life, which limits its effectiveness in some applications.
未来方向
There are several future directions for 3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide research. One of the most significant directions is the development of this compound-based cancer therapies. This compound can be modified to improve its solubility and pharmacokinetic properties, which can enhance its effectiveness in cancer treatment. This compound can also be used as a lead compound for the development of other anti-cancer drugs. Another potential direction is the development of this compound-based anti-inflammatory and antimicrobial agents. This compound can also be used in the development of biosensors and diagnostic tools. Further research is needed to explore the full potential of this compound in various scientific research applications.
Conclusion:
This compound is a synthetic molecule that has shown significant potential in various scientific research applications, including cancer research, anti-inflammatory activity, and antimicrobial activity. This compound exhibits potent biological activity by inhibiting tubulin polymerization, which makes it a potential candidate for cancer therapy. This compound has several advantages for lab experiments, including its simple synthesis method and high purity, but also has some limitations, including its low solubility in water and short half-life. Further research is needed to explore the full potential of this compound in various scientific research applications.
合成方法
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxyaniline and 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to obtain this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学研究应用
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-14-10-7-13(8-11-14)9-12-17(20)18-15-5-3-4-6-16(15)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHWXMKVNWUSSA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenylalanine](/img/structure/B5336189.png)
![2-{1-cyclopentyl-4-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-2-piperazinyl}ethanol](/img/structure/B5336192.png)
![methyl 7-amino-8-(2-chlorobenzylidene)-3-(2-chlorophenyl)-6-cyano-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5336195.png)
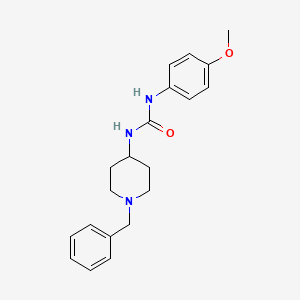
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5336219.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2-propen-1-one](/img/structure/B5336222.png)
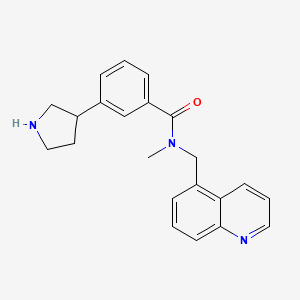
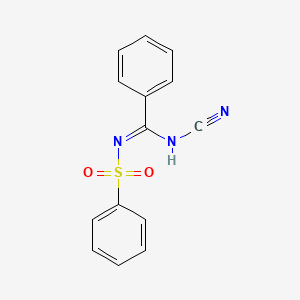
![1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5336235.png)
![3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5336240.png)
![4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5336247.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}piperidin-2-one](/img/structure/B5336265.png)
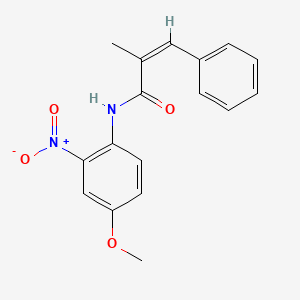
![1-(2-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5336284.png)
